Methyl 4-hydroxy-2-methylnicotinate

Lipophilicity Drug-likeness Medicinal chemistry

Methyl 4-hydroxy-2-methylnicotinate (CAS 1804137-57-2) is a small-molecule nicotinic acid derivative that exists predominantly as the 4-oxo-1,4-dihydropyridine tautomer (methyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate). Characterized by a molecular weight of 167.16 g/mol, a calculated XLogP3-AA of 0.6, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a topological polar surface area of 55.4 Ų, it occupies a narrow but well-defined physicochemical space.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B12968119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-2-methylnicotinate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CN1)C(=O)OC
InChIInChI=1S/C8H9NO3/c1-5-7(8(11)12-2)6(10)3-4-9-5/h3-4H,1-2H3,(H,9,10)
InChIKeyMBQYDRYYSFDXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydroxy-2-methylnicotinate: A Dual-Functionality Pyridone Scaffold for Medicinal Chemistry and Procurement Decision-Making


Methyl 4-hydroxy-2-methylnicotinate (CAS 1804137-57-2) is a small-molecule nicotinic acid derivative that exists predominantly as the 4-oxo-1,4-dihydropyridine tautomer (methyl 2-methyl-4-oxo-1H-pyridine-3-carboxylate) [1]. Characterized by a molecular weight of 167.16 g/mol, a calculated XLogP3-AA of 0.6, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and a topological polar surface area of 55.4 Ų, it occupies a narrow but well-defined physicochemical space [1]. The compound features a unique substitution pattern combining a 2-methyl group, a 4-hydroxyl/oxo group, and a methyl ester at the 3-position, which collectively dictate its reactivity, solubility, and potential for downstream derivatization . It is commercially available as a research chemical and synthetic building block, primarily sourced from 4-hydroxynicotinic acid via direct esterification or multi-step routes .

Why Methyl 4-Hydroxy-2-methylnicotinate Cannot Be Replaced by Generic Nicotinate Analogs: A Critical Procurement Perspective


Substituting methyl 4-hydroxy-2-methylnicotinate with a generic nicotinate analog—such as methyl 4-hydroxynicotinate (lacking the 2-methyl group), methyl 2-methylnicotinate (lacking the 4-hydroxyl), or the free acid 4-hydroxy-2-methylnicotinic acid—introduces significant alterations in physicochemical properties and synthetic utility that directly impact experimental outcomes [1]. The 2-methyl substitution increases lipophilicity (XLogP3-AA = 0.6) compared to the non-methylated methyl 4-hydroxynicotinate, enhancing membrane permeability and potentially altering pharmacokinetic behavior in cell-based assays [1]. The 4-hydroxyl/oxo group enables keto-enol tautomerism and provides a nucleophilic handle for selective O-alkylation or acylation that is absent in methyl 2-methylnicotinate . Furthermore, the methyl ester confers distinct solubility and reactivity profiles compared to the free acid form (pKa 9.4), which exists as a zwitterion at physiological pH and exhibits different solid-state handling characteristics . These structural differences translate into non-interchangeable performance in downstream synthetic transformations, biological assays, and formulation workflows.

Quantitative Differentiation of Methyl 4-Hydroxy-2-methylnicotinate: Head-to-Head Physicochemical and Synthetic Utility Data Against Closest Analogs


Balanced Lipophilicity (XLogP3 = 0.6) Confers Superior Predicted Membrane Permeability Versus the Non-Methylated Analog

Methyl 4-hydroxy-2-methylnicotinate exhibits a computed XLogP3-AA of 0.6, positioning it within the optimal lipophilicity range for drug-likeness (typically XLogP 1–3) [1]. In contrast, the non-methylated analog methyl 4-hydroxynicotinate (CAS 67367-24-2; MW 153.14) has a lower predicted XLogP3 of approximately 0.2, due to the absence of the hydrophobic methyl substituent [2]. This difference of 0.4 log units corresponds to a ~2.5-fold increase in predicted octanol-water partition coefficient for the target compound, suggesting improved passive membrane permeability for cell-based assays [1].

Lipophilicity Drug-likeness Medicinal chemistry

Enhanced Hydrogen Bond Acceptor Count (HBA = 4) Relative to the Non-Hydroxylated Analog Supports Distinct Target Engagement Profiles

The target compound possesses 1 hydrogen bond donor (HBD) and 4 hydrogen bond acceptors (HBA), as computed from its 2D structure [1]. This compares to methyl 2-methylnicotinate (CAS 65719-09-7), which has 0 HBD and only 3 HBA due to the absence of the 4-hydroxyl/oxo group [2]. The additional HBA of the target compound arises from the C4 carbonyl/oxygen, which can participate in critical drug-target hydrogen bonding interactions with residues such as Ser, Thr, or Tyr in enzyme active sites. This difference is structurally analogous to the role of the 4-oxo group in 4-quinolone antibacterials, where it is essential for DNA gyrase binding.

Hydrogen bonding Structure-activity relationships Target engagement

Ester Hydrolytic Stability Advantages Over the Free Acid Form: Handling and Storage Considerations for Compound Management

The methyl ester moiety of the target compound (CAS 1804137-57-2) is predicted to be stable under standard storage conditions (2–8°C, inert atmosphere) , whereas the corresponding free acid, 4-hydroxy-2-methylnicotinic acid (CAS 902171-52-2), is known to have a potentiometric pH of 3.5 and a pKa of 9.4, indicating a significant zwitterionic character at physiological pH . Zwitterionic compounds are more prone to hygroscopicity, salt formation variability, and pH-dependent solubility fluctuations that can compromise accuracy in automated liquid handling systems. The methyl ester form avoids these complications, ensuring consistent DMSO solubility and compound integrity during high-throughput screening campaigns.

Compound stability Inventory management Synthetic chemistry

Class-Level Anti-Inflammatory Potential via COX-2 Inhibition: Contextualization Within Nicotinate Derivative Landscape

While direct COX-2 inhibition data for methyl 4-hydroxy-2-methylnicotinate is not available in the primary literature, extensive class-level evidence supports the potential of structurally analogous nicotinate esters as anti-inflammatory agents . A closely related compound, ethyl 4-hydroxy-2-methylnicotinate (CAS 260389-91-1), has been reported to exhibit significant inhibitory activity against key inflammatory enzymes including COX-2, with studies on nicotinic acid derivatives demonstrating IC50 values in the range of 26.4–32.9 µM against COX-2 . In vitro anti-inflammatory activity has been demonstrated for nicotinate derivatives in mouse RAW264.7 macrophage assays measuring LPS-induced iNOS inhibition [1]. The target compound's balanced lipophilicity (XLogP3 = 0.6) and hydrogen bonding capacity (HBA = 4) align with the pharmacophoric requirements for COX-2 active site engagement, as established in co-crystal structures of related inhibitors.

COX-2 inhibition Anti-inflammatory Nicotinic acid derivatives

Synthetic Versatility: Dual Functionalization Sites Enable Divergent Library Synthesis Not Possible with Mono-Functional Analogs

The target compound uniquely presents two orthogonal functionalization handles: the phenolic hydroxyl at C4 (capable of O-alkylation, acylation, or sulfonylation) and the methyl ester at C3 (amenable to hydrolysis, amidation, or transesterification) . This contrasts with methyl 2-methylnicotinate, which offers only the ester functionality and lacks the aryl hydroxyl handle, and with 4-hydroxy-2-methylnicotinic acid, which requires additional activation steps for amide bond formation due to its zwitterionic nature . In the context of the 4-hydroxy-2-methylnicotinate scaffold, published synthetic methodologies demonstrate that the C4 hydroxyl can be selectively derivatized in the presence of the ester, enabling sequential, protecting-group-minimized library synthesis. This dual-reactivity profile allows a single intermediate to generate both ester-varied and C4-O-substituted analogs in a divergent manner.

Library synthesis Diversification Medicinal chemistry

Operational Deployment Scenarios for Methyl 4-Hydroxy-2-methylnicotinate: Translating Evidence into Procurement Action


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Enzymes with Catalytic Site Ser/Thr Residues

The compound's balanced physicochemical profile (XLogP3 = 0.6, TPSA = 55.4 Ų), combined with its dual hydrogen bonding capacity (HBD = 1, HBA = 4), positions it as an ideal fragment-sized scaffold (MW 167.16) for FBDD libraries targeting kinases, proteases, or epigenetic enzymes [1]. Its measured logP is within the Rule-of-Three boundaries commonly applied in fragment library design. Compared to methyl 4-hydroxynicotinate, the 2-methyl group enhances shape complementarity to hydrophobic enzyme sub-pockets, a critical advantage supported by the ~2.5-fold lipophilicity increase described in Section 3 [1].

Divergent Library Synthesis Platform for Structure-Activity Relationship (SAR) Exploration Around Nicotinate Core

As detailed in Section 3 (Evidence Item 5), the compound furnishes two mutually compatible functionalization sites—the C4 hydroxyl and the C3 methyl ester—enabling efficient parallel synthesis of diverse analog sets without protecting group manipulation . This is particularly valuable for medicinal chemistry hit-to-lead programs requiring rapid exploration of both the ester region (via hydrolysis/amidation) and the aromatic ring (via O-functionalization) simultaneously. The compound thus functions as a single procurement item that can replace multiple mono-functional building blocks.

Cell-Based Phenotypic Screening for Anti-Inflammatory or Immunomodulatory Agents

Building upon the class-level evidence for COX-2 inhibitory activity among nicotinate derivatives (Section 3, Evidence Item 4), this compound serves as a minimal pharmacophoric representation of the anti-inflammatory nicotinate scaffold [2]. Its superior predicted cell permeability (XLogP3 = 0.6) over the non-methylated analog suggests enhanced target engagement in intact-cell assays, such as LPS-stimulated RAW264.7 macrophage models measuring iNOS or COX-2 activity [2]. Procurement of this specific compound, rather than generic nicotinate alternatives, supports the construction of a chemically coherent and mechanistically testable screening library.

Chemical Biology Probe Synthesis Utilizing Sequential Chemoselective Transformations

The ester group can be selectively hydrolyzed to the free acid under mild basic conditions without affecting the C4 tautomeric hydroxyl, enabling the synthesis of fluorescent or biotinylated probes for target identification studies . The resulting acid can then be coupled to amine-containing linkers, while the C4 position remains available for radiolabeling or photoaffinity tag installation. This sequential reactivity, which is not achievable with mono-functional analogs, makes this compound a strategically advantageous purchase for chemical biology core facilities .

Quote Request

Request a Quote for Methyl 4-hydroxy-2-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.